N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chlorothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS3.ClH/c1-12(2)26-10-9-13-17(11-26)30-22(25-20(27)16-7-8-18(23)28-16)19(13)21-24-14-5-3-4-6-15(14)29-21;/h3-8,12H,9-11H2,1-2H3,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSPYWRYALLWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms. The biological activity of this compound has been evaluated through various studies focusing on its efficacy against cancer cell lines and its mechanism of action.
The compound's molecular formula is with a molecular weight of 500.1 g/mol. Its structure features a complex arrangement that contributes to its biological activity.
APE1 plays a crucial role in the base excision repair (BER) pathway, which is vital for repairing DNA damage caused by environmental factors and chemotherapeutic agents. Inhibition of APE1 can enhance the sensitivity of cancer cells to DNA-damaging agents such as alkylating agents (e.g., temozolomide) by preventing the repair of DNA breaks caused by these drugs .
In Vitro Studies
Research has shown that this compound exhibits low micromolar activity against purified APE1. It has been demonstrated to potentiate the cytotoxic effects of methylmethane sulfonate and temozolomide in various cancer cell lines, including HeLa cells. This suggests that the compound can effectively enhance the therapeutic efficacy of existing chemotherapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and thieno-pyridine moieties can significantly influence the inhibitory potency against APE1. Compounds retaining the thiazole motif showed essential interactions with the enzyme, while variations in substituents led to differing levels of activity .
Case Studies
- HeLa Cell Assays : In assays using HeLa cells, treatment with this compound resulted in a significant increase in apurinic sites when combined with methylmethane sulfonate. This indicates that the compound effectively inhibits APE1 activity in cellular contexts .
- Animal Models : In vivo studies involving mice demonstrated that administration of this compound at doses of 30 mg/kg body weight led to favorable pharmacokinetic profiles, including good exposure levels in both plasma and brain tissues. This is particularly relevant for brain tumors where effective drug delivery across the blood-brain barrier is critical .
Scientific Research Applications
Inhibition of APE1 : The primary mechanism of action for this compound involves the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme crucial for DNA repair and redox signaling. APE1 plays a vital role in the cellular response to oxidative stress and DNA damage, making it a target for cancer therapy. Inhibition of APE1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents and may enhance the effectiveness of cancer treatments .
Potential Therapeutic Applications :
- Cancer Therapy : Due to its role as an APE1 inhibitor, this compound has potential applications in developing novel anti-cancer therapies. Research indicates that targeting APE1 can sensitize cancer cells to radiation and chemotherapy .
- Neurodegenerative Disorders : The compound may also have implications in treating neurodegenerative diseases, where oxidative stress is a contributing factor. By modulating oxidative stress responses, it could help protect neuronal cells .
- Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that this compound significantly reduces cell viability and induces apoptosis through its action on APE1. These findings suggest its potential as an adjunct therapy in combination with existing chemotherapeutics.
- Oxidative Stress Models : Experimental models simulating oxidative stress conditions have demonstrated that treatment with this compound can restore normal cellular functions by enhancing DNA repair mechanisms .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Heterocyclic Cores
2.1.1. Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)
- Structure: These compounds (e.g., (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines) share a thiazole-pyrimidine fused system but lack the tetrahydrothieno[2,3-c]pyridine scaffold. Substituents include 5-methylfuran and cyano groups .
- No direct APE1 inhibition data are reported.
- Pharmacokinetics: Limited data; solubility is likely moderate due to aromaticity and polar nitrile groups.
2.1.2. Tetrahydroimidazo[1,2-a]pyridine Derivatives (Compounds 1l and 2d)
- Structure: Diethyl dicarboxylate derivatives (e.g., compound 1l) feature a tetrahydroimidazo[1,2-a]pyridine core with nitroaryl and cyano substituents. The scaffold differs from the target compound’s tetrahydrothieno-pyridine system .
- Activity: No explicit APE1 inhibition data; structural emphasis is on electron-withdrawing groups (nitro, cyano) for reactivity tuning.
- Pharmacokinetics : High molecular weight (~500–550 Da) may limit bioavailability compared to the target compound (MW ~500 Da).
Functional Analogues with APE1 Inhibition
The target compound’s closest functional analogues include N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3), a precursor with acetamide substitution instead of 5-chlorothiophene carboxamide . Key comparisons:
- Potency : Both exhibit µM-range APE1 inhibition, but the carboxamide derivative shows enhanced solubility and target engagement due to the chlorothiophene moiety.
- Synergy : Both enhance alkylating agent cytotoxicity, but the hydrochloride salt form of the target compound improves plasma stability.
- Pharmacokinetics: The hydrochloride derivative demonstrates superior brain exposure (AUC 12.3 µg·h/mL in mice) compared to non-salt forms.
Data Table: Comparative Analysis of Key Compounds
Critical Analysis of Structural and Functional Divergence
- Bioisosteric Replacements : The 5-chlorothiophene carboxamide in the target compound likely improves hydrogen bonding and π-stacking with APE1’s active site compared to acetamide or nitrile-containing analogues .
- Solubility vs. Permeability : The hydrochloride salt increases aqueous solubility without compromising blood-brain barrier penetration, a critical advantage over neutral analogues .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
The synthesis typically involves carboxamide coupling reactions between functionalized benzothiazole or thiophene precursors. Key steps include:
- Reaction conditions : Ethanol or dichloromethane (DCM) as solvents under reflux, with yields varying based on substituents (e.g., 37–70% yields for analogous compounds) .
- Purification : Flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (methanol) to isolate the hydrochloride salt .
- Critical intermediates : Benzothiazole-3-carboxamide or tetrahydrothieno-pyridine scaffolds, functionalized with isopropyl and chlorothiophene groups .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .
- IR spectroscopy : Identifies NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and thiophene/thiazole ring vibrations .
- HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Advanced: How can researchers optimize reaction yields when synthesizing analogs with varying substituents?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky substituents, while ethanol enhances carboxamide coupling efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in tetrahydrothieno-pyridine formation .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions in multi-step syntheses .
Advanced: What strategies resolve discrepancies between spectral data (e.g., NMR vs. HRMS)?
Answer:
- Multi-technique validation : Combine NMR, IR, and HRMS to cross-verify functional groups and molecular weight .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce 13C/15N labels to track ambiguous peaks in complex heterocyclic systems .
Basic: What in vitro assays evaluate the biological activity of this compound?
Answer:
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to the compound’s hypothesized mechanism .
- Cytotoxicity screening : MTT assays on mammalian cell lines to assess safety margins .
Advanced: How can molecular docking simulations enhance mechanistic studies of this compound?
Answer:
- Target identification : Dock the compound against protein databases (e.g., PDB) to predict binding sites (e.g., kinase ATP pockets) .
- Binding affinity validation : Compare docking scores (e.g., Glide SP/XP) with experimental IC50 values from enzymatic assays .
- Dynamic simulations : Perform MD simulations to assess stability of ligand-protein complexes over nanosecond timescales .
Basic: What are the stability considerations for this compound under storage conditions?
Answer:
- Temperature : Store at –20°C in anhydrous form to prevent hydrolysis of the carboxamide group .
- Light sensitivity : Protect from UV exposure due to aromatic/thiophene chromophores .
- Hygroscopicity : Use desiccants to avoid hydrochloride salt degradation in humid environments .
Advanced: How can researchers address contradictory bioactivity results across different assay models?
Answer:
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, serum concentration) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Species-specificity : Compare results across bacterial/mammalian models to identify target conservation .
Basic: What computational tools aid in the preliminary design of analogs?
Answer:
- QSAR models : Predict bioactivity based on substituent electronic/hydrophobic parameters .
- Retrosynthetic software : Tools like Synthia™ propose feasible synthetic routes for novel analogs .
Advanced: What analytical workflows validate batch-to-batch consistency in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
